molecular formula C11H10FNO B13206209 3-Ethyl-3-(4-fluorophenyl)oxirane-2-carbonitrile

3-Ethyl-3-(4-fluorophenyl)oxirane-2-carbonitrile

Cat. No.: B13206209
M. Wt: 191.20 g/mol
InChI Key: DDTTWMZIGFUBQB-UHFFFAOYSA-N
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Description

3-Ethyl-3-(4-fluorophenyl)oxirane-2-carbonitrile is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an ethyl group, a fluorophenyl group, and a carbonitrile group attached to the oxirane ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-(4-fluorophenyl)oxirane-2-carbonitrile typically involves the reaction of 4-fluorobenzaldehyde with ethylmagnesium bromide to form the corresponding alcohol. This intermediate is then treated with cyanogen bromide to introduce the carbonitrile group, followed by cyclization to form the oxirane ring. The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts like boron trifluoride etherate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as distillation and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-(4-fluorophenyl)oxirane-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-3-(4-fluorophenyl)oxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-(4-fluorophenyl)oxirane-2-carbonitrile involves its reactivity towards nucleophiles due to the strained oxirane ring. The ring-opening reactions lead to the formation of various intermediates that can interact with biological targets. The carbonitrile group can also participate in interactions with enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-3-(4-fluorophenyl)oxirane-2-carbonitrile
  • 3-Methyl-3-(4-fluorophenyl)oxirane-2-carbonitrile
  • 3-Ethyl-3-(4-chlorophenyl)oxirane-2-carbonitrile

Uniqueness

3-Ethyl-3-(4-fluorophenyl)oxirane-2-carbonitrile is unique due to the presence of the ethyl group, which influences its reactivity and physical properties. The fluorophenyl group also imparts specific electronic effects that can affect its interactions in chemical and biological systems .

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

3-ethyl-3-(4-fluorophenyl)oxirane-2-carbonitrile

InChI

InChI=1S/C11H10FNO/c1-2-11(10(7-13)14-11)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3

InChI Key

DDTTWMZIGFUBQB-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)C#N)C2=CC=C(C=C2)F

Origin of Product

United States

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